CCT070535

Wnt signaling inhibition TCF/LEF transcription Reporter gene assay

CCT070535 (CAS 485319-41-3) is a small-molecule pyrimido[1,2-b]pyridazin-5-ium inner salt that inhibits TCF/CTNNB1-dependent transcription, thereby blocking Wnt signaling and inducing apoptosis in colorectal cancer models. Identified from a diversity-based high-throughput screen of ~14,400 compounds, it represents a novel chemical scaffold distinct from other Wnt pathway modulators.

Molecular Formula C20H13Cl2N3O2
Molecular Weight 398.2 g/mol
Cat. No. B15543665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT070535
Molecular FormulaC20H13Cl2N3O2
Molecular Weight398.2 g/mol
Structural Identifiers
InChIInChI=1S/C20H13Cl2N3O2/c21-14-6-8-15(9-7-14)24-18-11-10-17(22)23-25(18)20(27)16(19(24)26)12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyNPHWSYSBGVFAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CCT070535 – Wnt/TCF-Dependent Transcription Inhibitor for Colorectal Cancer Research


CCT070535 (CAS 485319-41-3) is a small-molecule pyrimido[1,2-b]pyridazin-5-ium inner salt that inhibits TCF/CTNNB1-dependent transcription, thereby blocking Wnt signaling and inducing apoptosis in colorectal cancer models [1]. Identified from a diversity-based high-throughput screen of ~14,400 compounds, it represents a novel chemical scaffold distinct from other Wnt pathway modulators [2].

Why Wnt Pathway Inhibitors Cannot Be Interchanged: CCT070535 Differentiation Rationale


Wnt pathway inhibitors exhibit distinct mutational context-dependent efficacy profiles that preclude simple substitution [1]. CCT070535 demonstrates a unique GI50 pattern across APC-mutant, β-catenin-mutant, and Axin-mutant cell lines that differs from co-identified compounds such as CCT036477 and CCT031374 [2]. The compound's mechanism operates at the TCF level of transcription rather than upstream β-catenin stabilization, a functional distinction with implications for pathway node-specific experimental design [3].

CCT070535 Quantitative Differentiation Data: Head-to-Head Comparison with Wnt Inhibitor Analogs


TCF Reporter IC50 Comparison: CCT070535 vs CCT036477 and CCT031374

In a direct head-to-head TCF reporter assay (TOPflash), CCT070535 exhibited an IC50 of 5.1 μM, compared to 4.6 μM for CCT036477 and 6.1 μM for CCT031374 [1]. While the three compounds show overlapping potency ranges, CCT070535's distinct GI50 profile across mutant cell lines (see subsequent evidence) demonstrates that reporter IC50 alone does not predict cellular efficacy in specific mutational contexts.

Wnt signaling inhibition TCF/LEF transcription Reporter gene assay

HCT116 β-Catenin-Mutant GI50: CCT070535 vs CCT036477 and CCT031374

In HCT116 colon carcinoma cells harboring oncogenic β-catenin mutation, CCT070535 achieved a GI50 of 11.1 μM [1]. Direct comparators from the same study show CCT036477 at 17.7 μM and CCT031374 at 13.9 μM in the identical assay system [2]. CCT070535 demonstrates 1.6-fold higher potency than CCT036477 and 1.25-fold higher potency than CCT031374 in this specific mutational context.

β-catenin mutant colorectal cancer HCT116 cell line Antiproliferative activity

SW480 APC-Mutant GI50: CCT070535 vs CCT036477

In SW480 colon carcinoma cells (APC mutant), CCT070535 exhibits a GI50 of 11.8 μM [1]. By contrast, the comparator compound CCT036477 requires a GI50 of 33.3 μM in the same cell line [2]. This represents a 2.8-fold difference in potency favoring CCT070535 in this APC-mutant context.

APC mutant colorectal cancer SW480 cell line Wnt-driven proliferation

HT29 APC-Mutant GI50 Cross-Comparison with Structural Analogs

In HT29 APC-mutant colon carcinoma cells, CCT070535 shows a GI50 of 17.6 μM [1]. Comparators from the same study: CCT036477 17.9 μM, CCT031374 11.5 μM [2]. Unlike the HCT116 and SW480 contexts where CCT070535 shows clear superiority over CCT036477, the two compounds perform similarly in HT29 cells. This cell-line-specific differentiation pattern underscores the context-dependent nature of Wnt inhibitor efficacy and reinforces the need for compound-specific selection based on experimental model.

APC mutant colorectal cancer HT29 cell line Compound potency ranking

Mutational Context Selectivity: GI50 Ratio Comparison Across Wnt Pathway Mutations

CCT070535's GI50 values vary by mutation type: 11.1 μM (HCT116, β-catenin), 11.8 μM (SW480, APC), 17.6 μM (HT29, APC), and 13.4 μM (SNU475, Axin) [1]. This contrasts with CCT036477, which shows 17.7 μM (HCT116), 33.3 μM (SW480), and 17.9 μM (HT29) [2]. The GI50 range for CCT070535 (11.1–17.6 μM) is narrower (1.6× span) than that of CCT036477 (17.7–33.3 μM, 1.9× span), with CCT070535 maintaining sub-18 μM activity across all tested Wnt-mutant lines while CCT036477 drops to 33.3 μM in SW480 cells.

Wnt pathway mutation profiling β-catenin mutant vs APC mutant Compound selectivity

Control Cell Line Selectivity: CCD841Co Normal Colon Epithelial GI50

In CCD841Co normal colonic epithelial cells, CCT070535 shows no growth inhibition at concentrations up to 44 μM (GI50 >>44 μM) [1]. The comparator CCT036477 similarly lacks growth inhibition in these cells at concentrations up to 100 μM (GI50 >>100 μM) [2]. This indicates that neither compound exhibits overt cytotoxicity against non-transformed colonic epithelium at concentrations exceeding their effective anti-proliferative ranges in cancer cells, but CCT070535 achieves this selectivity at lower test concentrations.

Cancer selectivity Normal cell toxicity Therapeutic window

CCT070535 Research Applications: Validated Experimental Scenarios Based on Quantitative Evidence


APC-Mutant Colorectal Cancer Studies Requiring SW480 Cell Line Efficacy

CCT070535 is specifically indicated for experiments utilizing SW480 APC-mutant colorectal cancer cells, where its GI50 of 11.8 μM represents a 2.8-fold potency advantage over the co-identified analog CCT036477 (33.3 μM GI50) [1]. This differential makes CCT070535 the demonstrably superior choice for SW480-based proliferation assays, combination studies, or functional genomic screens in this widely used APC-mutant model.

β-Catenin-Mutant HCT116 Cell Line Investigations

For HCT116 cell line studies (oncogenic β-catenin mutation), CCT070535's GI50 of 11.1 μM outperforms both CCT036477 (17.7 μM) and CCT031374 (13.9 μM) in direct comparative analysis [1]. Researchers investigating β-catenin-driven transcription should prioritize CCT070535 to achieve maximal on-target inhibition at lower compound concentrations, potentially reducing off-target effects and experimental cost.

Multi-Cell-Line Wnt Pathway Mutant Panels

CCT070535's GI50 profile spans a narrow 1.6-fold range (11.1–17.6 μM) across four distinct Wnt pathway mutant cell lines (HT29, HCT116, SW480, SNU475) [1]. This consistent activity profile, contrasted with the wider 1.9-fold span of CCT036477, makes CCT070535 the preferable tool compound for experiments requiring comparable Wnt pathway inhibition across multiple mutational contexts within a single study design.

TCF-Level Transcription Inhibition Studies Requiring Chemical Probe Validation

CCT070535 was identified and validated from a diversity-based screen of 14,400 compounds using orthogonal assays including TOPflash reporter (IC50 5.1 μM), β-catenin cellular localization, and Wnt target gene expression (c-MYC, AXIN2) [1]. This multi-assay validation supports its use as a chemical probe for dissecting TCF-dependent transcription mechanisms, distinct from β-catenin stabilization modulators or upstream pathway inhibitors.

Technical Documentation Hub

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42 linked technical documents
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